molecular formula C8H10O2 B14012478 (3-(Methoxy-D3)phenyl)methanol

(3-(Methoxy-D3)phenyl)methanol

Cat. No.: B14012478
M. Wt: 141.18 g/mol
InChI Key: IIGNZLVHOZEOPV-FIBGUPNXSA-N
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Description

(3-(Methoxy-D3)phenyl)methanol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxy-D3)phenyl)methanol typically involves the deuteration of methoxybenzene derivatives. One common method is the nucleophilic aromatic substitution reaction, where a deuterated methoxy group is introduced into the benzene ring. This reaction often requires a strong base and a deuterated solvent to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces hydrocarbons.

Scientific Research Applications

(3-(Methoxy-D3)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Methoxy-D3)phenyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. The compound’s unique isotopic composition allows researchers to distinguish it from non-deuterated analogs, facilitating detailed studies of its behavior and effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)methanol: The non-deuterated analog of (3-(Methoxy-D3)phenyl)methanol.

    (4-Methoxyphenyl)methanol: A structural isomer with the methoxy group in a different position.

    (3-Hydroxyphenyl)methanol: A compound with a hydroxyl group instead of a methoxy group.

Uniqueness

The primary uniqueness of this compound lies in its deuterium content. Deuterium’s heavier atomic mass compared to hydrogen results in different physical and chemical properties, such as altered reaction rates and stability. This makes the compound particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C8H10O2

Molecular Weight

141.18 g/mol

IUPAC Name

[3-(trideuteriomethoxy)phenyl]methanol

InChI

InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3/i1D3

InChI Key

IIGNZLVHOZEOPV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)CO

Canonical SMILES

COC1=CC=CC(=C1)CO

Origin of Product

United States

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